5-Methoxynaphthalene-1,4-diol
Description
Contextualization within Naphthalene (B1677914) and Dihydroxynaphthalene Chemistry
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. britannica.comalfa-chemistry.comwikipedia.org This aromatic system is the foundational structure for a vast array of derivatives created through substitution reactions. britannica.com The carbon atoms in naphthalene are not all equivalent; the 1, 4, 5, and 8 positions (alpha positions) exhibit different reactivity compared to the 2, 3, 6, and 7 positions (beta positions). wikipedia.org
Significance of Methoxy-Substituted Naphthalene Systems in Organic Chemistry
The introduction of a methoxy (B1213986) group onto a naphthalene ring significantly alters its electronic properties and reactivity. The methoxy group is known as an electron-donating group, which can increase the electron density of the aromatic system and influence the regioselectivity of subsequent electrophilic substitution reactions. This directing effect is a fundamental tool in organic synthesis for creating specifically substituted naphthalene derivatives.
Methoxy-substituted naphthalenes are valuable precursors and intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and advanced materials. mdpi.com For instance, 2-methoxynaphthalene (B124790) is a key starting material for the anti-inflammatory drug Naproxen. Furthermore, the study of methoxy-substituted naphthalenes extends to photochemistry and the development of specialized chemical systems like "proton sponges," which are superbases with unique properties stemming from the interaction between functional groups on the naphthalene core. cdnsciencepub.comrscf.ru The presence of both hydroxyl and methoxy groups in 5-Methoxynaphthalene-1,4-diol suggests a molecule with a rich and complex reactivity profile, combining the features of a hydroquinone (B1673460) system with the electronic influence of the methoxy substituent.
Compound Data
Below are data tables for this compound and related chemical compounds for reference and comparison.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 61836-37-1 lookchem.com |
| Molecular Formula | C₁₁H₁₀O₃ lookchem.com |
| Molecular Weight | 190.199 g/mol lookchem.com |
| Hydrogen Bond Donor Count | 2 lookchem.com |
| Hydrogen Bond Acceptor Count | 3 lookchem.com |
| Rotatable Bond Count | 1 lookchem.com |
Table 2: Comparative Data of Related Naphthalene Compounds
| Compound Name | Naphthalene | 1,4-Naphthoquinone (B94277) | 5-Hydroxy-1,4-naphthoquinone (Juglone) |
|---|---|---|---|
| Molecular Formula | C₁₀H₈ britannica.comvedantu.com | C₁₀H₆O₂ | C₁₀H₆O₃ wikipedia.orgnih.gov |
| Molecular Weight | 128.18 g/mol vedantu.comorst.edu | 158.15 g/mol | 174.15 g/mol nih.govsigmaaldrich.com |
| Appearance | White crystalline solid vedantu.comorst.edu | Yellow crystalline solid wikipedia.orgchemicalbook.com | Yellow/Orange solid wikipedia.orgavantorsciences.com |
| CAS Number | 91-20-3 orst.edu | 130-15-4 wikipedia.orgchemicalbook.com | 481-39-0 wikipedia.orgnist.gov |
| Key Structural Feature | Fused bicyclic aromatic rings wikipedia.org | Naphthalene with a quinone subunit wikipedia.orgt3db.ca | Naphthoquinone with a hydroxyl group at C5 wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61836-37-1 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,12-13H,1H3 |
InChI Key |
CUNNJVZTWBGSNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
Isolation and Natural Occurrence of 5 Methoxynaphthalene 1,4 Diol and Its Chemical Analogues
Discovery and Isolation from Biological Sources
Metabolite profiling of various endophytic fungi has led to the identification of 5-Methoxynaphthalene-1,4-diol from several fungal species. Initially, it was identified as a novel tetralol from a Nodulisporium sp. fungus. researchgate.net Subsequent studies have also reported its isolation from Daldinia eschscholzii, an endophytic fungus obtained from the mangrove plant Ceriops tagal. researchgate.net
Table 1: Endophytic Fungi Producing this compound
| Fungal Species | Host Plant | Reference |
|---|---|---|
| Nodulisporium sp. | Not specified | researchgate.net |
| Daldinia eschscholzii | Ceriops tagal | researchgate.net |
This compound belongs to the tetralin class of benzenoids. naturalproducts.net It is a part of the broader family of naphthalene (B1677914) derivatives, which are widely produced by fungi. nih.gov These compounds, particularly naphthalenones and naphthoquinones, are known for their structural diversity. nih.govontosight.ai
Several chemical analogues of this compound have been isolated, often from the same or related fungal genera. For instance, the endophytic fungus Coniothyrium sp., isolated from the shrub Sideritis chamaedryfolia, produces a range of related naphthalene derivatives, including 1-hydroxy-5-methoxynaphthalene. nih.gov Similarly, Cladosporium sp., an endophyte from Ceriops tagal, was found to produce 4-methoxynaphthalene-1,5-diol and 8-methoxynaphthalene-1,7-diol. researchgate.net The co-occurrence of these structurally similar compounds highlights a common biosynthetic origin within these fungi.
Endophytic Fungi Metabolite Profiling
Postulated Biosynthetic Pathways and Precursor Derivations
The biosynthesis of this compound is understood to proceed through the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. naturalproducts.netnih.gov Fungal naphthalenones and related naphthalene derivatives are typically biosynthesized via the 1,8-dihydroxynaphthalene (DHN) polyketide pathway. nih.gov
This pathway generally begins with the condensation of acetate (B1210297) units by a polyketide synthase (PKS) enzyme, specifically a non-reducing PKS (NR-PKS), to form a pentaketide (B10854585) or hexaketide chain. nih.govmdpi.com This initial polyketide chain undergoes a series of cyclization and aromatization reactions. A key intermediate in the biosynthesis of many fungal naphthalenes is 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.govmdpi.com
From T4HN, the pathway can branch, leading to a variety of naphthalene structures through subsequent enzymatic reactions such as reductions, dehydrations, and oxidations. nih.gov For instance, T4HN can be converted to vermelone, which is then dehydrated to form DHN. nih.gov The biosynthesis of this compound likely involves a similar sequence of enzymatic modifications from a polyketide precursor, including a critical methoxylation step to add the methoxy (B1213986) group at the C-5 position. The genetic basis for these pathways is located in biosynthetic gene clusters (BGCs) within the fungal genome, which encode the necessary enzymes like PKS, reductases, and tailoring enzymes. mdpi.comnih.gov
Reactivity and Reaction Mechanisms of 5 Methoxynaphthalene 1,4 Diol and Its Derivatives
Redox Chemistry and Electrochemical Behavior
The redox behavior of 5-methoxynaphthalene-1,4-diol is intrinsically linked to the chemistry of its corresponding oxidized form, 5-methoxy-1,4-naphthoquinone. The interconversion between the diol and the quinone forms is a cornerstone of its chemical reactivity and biological activity.
The oxidation of this compound to 5-methoxy-1,4-naphthoquinone and the reverse reduction process are fundamental to its chemical nature. This redox cycling is a characteristic feature of naphthoquinone-diol systems and can proceed through different pathways. nih.gov
In biological systems, the reduction of naphthoquinones can be catalyzed by enzymes such as cytochrome P450 reductase, utilizing NADH or NADPH as reducing equivalents. nih.gov This process can lead to the formation of a semiquinone radical intermediate. nih.govbeilstein-journals.org This semiquinone can then be oxidized by molecular oxygen, generating superoxide (B77818) radicals and perpetuating a redox cycle that can lead to the formation of other reactive oxygen species (ROS) like hydrogen peroxide. nih.govbeilstein-journals.org
The general redox cycle of naphthoquinones involves a one-electron reduction to a semiquinone intermediate or a two-electron reduction to a hydroquinone (B1673460) (diol). beilstein-journals.org In the presence of oxygen, these reduced forms can be re-oxidized to the quinone, completing the cycle and generating ROS. beilstein-journals.org This cycling between the oxidized quinone and the reduced hydroquinone is crucial for the biological activities of many naphthoquinones. nih.gov
The oxidation of 2-methylnaphthalene (B46627) to menadione (B1676200) (2-methyl-1,4-naphthoquinone) can be achieved using various oxidizing agents, including chromium(IV) oxide, hydrogen peroxide, and tert-butyl hydroperoxide. beilstein-journals.org Similarly, the oxidation of 2-methylnaphthol to menadione highlights another synthetic route to this class of compounds. beilstein-journals.org
Photochemical reactions can also induce redox cycling of naphthoquinones. In the presence of a photosensitizer, red light, and an electron donor, naphthoquinones can be reduced. mdpi.com Subsequent re-oxidation of the resulting hydroquinones by singlet oxygen can generate hydrogen peroxide. mdpi.com
Electrochemical techniques are powerful tools for investigating the redox properties of this compound and its derivatives. researchgate.net Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) are commonly employed to study the oxidation and reduction processes. researchgate.net
Cyclic voltammetry can be used to determine key electrochemical parameters, including:
Redox potentials: These values indicate the ease with which the compound is oxidized or reduced.
Reversibility of electron transfer: This provides insight into the stability of the intermediates formed during the redox process. researchgate.net
Diffusion coefficients: This parameter relates to the rate at which the molecule moves through the solution to the electrode surface. researchgate.net
Heterogeneous electron transfer rate constants: This constant quantifies the kinetics of electron transfer at the electrode surface. researchgate.net
A study on a menadiol (B113456) derivative, 4-hydroxy-5-methoxynaphthalene-1-yl acetate (B1210297) (HMNA), utilized these techniques to elucidate its redox mechanism. researchgate.net The study observed a sharp anodic peak in the forward scan corresponding to the oxidation of HMNA, followed by a cathodic peak in the reverse scan associated with the reduction of the oxidation product. researchgate.net The quasi-reversible nature of the electrochemical process was confirmed by square wave voltammetry. researchgate.net The influence of pH on the peak potential can reveal the involvement of protons in the redox mechanism. researchgate.net
The table below summarizes the key electrochemical parameters that can be determined using these techniques.
| Parameter | Description | Technique(s) |
| Redox Potential (E°') | The potential at which the oxidized and reduced species are in equilibrium. | CV, SWV, DPV |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, indicating the reversibility of the reaction. | CV |
| Peak Current (Ip) | Proportional to the concentration of the analyte and the square root of the scan rate. | CV, SWV, DPV |
| Diffusion Coefficient (D) | A measure of the rate of mass transport of the analyte to the electrode. | CV |
| Heterogeneous Electron Transfer Rate Constant (k°) | A measure of the kinetic facility of the electron transfer process at the electrode surface. | CV |
These electrochemical studies provide a detailed understanding of the redox behavior of naphthoquinone-diol systems, which is essential for predicting their reactivity in various chemical and biological environments.
Oxidation and Reduction Pathways of Naphthoquinone-Diol Systems
Substitution and Coupling Reactions
The naphthalene (B1677914) ring system is susceptible to a variety of substitution and coupling reactions, allowing for the synthesis of a wide range of derivatives with diverse properties.
Naphthalene and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, where a hydrogen atom on the aromatic ring is replaced by an electrophile. ijrpr.comiptsalipur.org The position of substitution is influenced by the existing substituents on the naphthalene ring and the reaction conditions. iptsalipur.orglibretexts.org Generally, the α-position (C1, C4, C5, or C8) is more reactive towards electrophiles than the β-position (C2, C3, C6, or C7). iptsalipur.orgvpscience.orgcutm.ac.in This preference is attributed to the greater stability of the carbocation intermediate formed during the attack at the α-position, which can be stabilized by more resonance structures that preserve one of the aromatic rings. libretexts.orgcutm.ac.in
Common electrophilic substitution reactions for naphthalene include:
Nitration: Reaction with nitric acid and sulfuric acid yields 1-nitronaphthalene. ijrpr.comvpscience.org
Halogenation: Reaction with chlorine or bromine gives α-halonaphthalenes. ijrpr.comvpscience.org
Sulfonation: The product depends on the reaction temperature. At lower temperatures (around 80°C), naphthalene-1-sulfonic acid is the kinetic product, while at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is formed. ijrpr.comiptsalipur.orglibretexts.orgvpscience.org
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the naphthalene ring. iptsalipur.org The regioselectivity can be influenced by the solvent used. libretexts.org
The presence of a methoxy (B1213986) group and two hydroxyl groups on this compound will significantly influence the regioselectivity of electrophilic substitution. The electron-donating nature of these groups activates the ring towards electrophilic attack.
Nucleophilic substitution reactions on naphthalene derivatives are also possible, particularly on halo-substituted naphthalenes. For instance, copper-assisted nucleophilic substitution of a tetrabromonaphthalene with sodium methoxide (B1231860) can yield the corresponding tetramethoxy derivative. researchgate.net The ether linkage in methoxynaphthalenes can also be subject to nucleophilic attack. evitachem.com
Oxidative coupling reactions are powerful methods for the formation of C-C and C-X (X = N, O, S) bonds, providing an efficient route to complex molecules. researchgate.netunirioja.es These reactions often proceed through the activation of C-H bonds. researchgate.net
Iron-catalyzed oxidative cross-coupling of 2-naphthol (B1666908) with N,N-dimethylanilines has been reported to yield both C-C and C-O coupled products. researchgate.net Similarly, a chromium-salen catalyst has been used for the aerobic cross-coupling of N,N-disubstituted anilines and aminonaphthalenes with phenols and naphthols. nsf.gov These reactions suggest that the mechanism may involve an outer-sphere oxidation of the aniline (B41778) or aminonaphthalene followed by nucleophilic attack of the phenol (B47542) or naphthol. nsf.gov
Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have been employed to synthesize 1,1'-binaphthalene (B165201) derivatives. arkat-usa.org However, the yields can be influenced by steric factors. arkat-usa.org The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, which involves radical intermediates, also provides a pathway for the synthesis of binaphthyls. arkat-usa.org
The development of methods for the direct C-H arylation of 1,4-naphthoquinone (B94277) using Brønsted acids as catalysts offers a straightforward approach to 2-arylnaphthoquinones. semanticscholar.org This reaction is believed to proceed through a Friedel-Crafts type mechanism where the initially formed diol intermediate is spontaneously oxidized by air to the final product. semanticscholar.org
Electrochemical methods can also be utilized for dehydrogenative coupling reactions. For example, the anodic dehydrogenative sp2-coupling of naphthols can lead to the formation of polycyclic naphthalenone motifs. acs.org
The table below provides a summary of different coupling methodologies in naphthalene chemistry.
| Coupling Reaction | Catalyst/Reagent | Reactants | Product Type |
| Oxidative Cross-Coupling | Cr-salen | N,N-dialkyl anilines/aminonaphthalenes + phenols/naphthols | Unsymmetrical biaryls (C-C and C-O coupled) |
| Oxidative Cross-Coupling | Iron catalyst | 2-Naphthol + N,N-dimethylanilines | C-C and C-O coupled products |
| Stille Cross-Coupling | Palladium catalyst | Organostannane + Aryl halide | Biaryls |
| SRN1 Reaction | Light/Sonication | Haloaromatic + Nucleophile | Substituted aromatics (e.g., binaphthyls) |
| Direct C-H Arylation | Brønsted acid (e.g., H₃PW₁₂O₄₀) | 1,4-Naphthoquinone + Electron-rich aromatics | 2-Arylnaphthoquinones |
| Electrochemical Dehydrogenative Coupling | Anodic oxidation | Naphthols | Polycyclic naphthalenones |
Nucleophilic and Electrophilic Substitutions on Naphthalene Diols
Cyclization and Ring-Forming Reactions Involving Naphthalene Derivatives
The naphthalene scaffold can participate in various cyclization and ring-forming reactions, leading to the construction of more complex polycyclic systems. csir.co.za
Intramolecular Friedel-Crafts reactions are a common strategy for forming new rings onto the naphthalene core. For example, the acid-catalyzed ring opening of aryl(2,2-dihalocyclopropyl)methanols can lead to the formation of substituted naphthalenes through an intramolecular Friedel-Crafts reaction of the resulting carbocation intermediate. csir.co.za
Electrophilic cyclization of alkynes bearing a naphthalene ring can be induced by reagents like iodine (I₂). nih.gov For instance, the iodocyclization of a 2-naphthyl alkynol occurs selectively at the 1-position of the naphthalene ring to afford a phenanthrene (B1679779) derivative. nih.gov The regioselectivity of these cyclizations is influenced by electronic effects. nih.gov
Ring-forming reactions can also be achieved through transition metal-catalyzed intramolecular ring-opening of appropriately functionalized precursors. For example, palladium-catalyzed ring-opening of oxabenzonorbornadienes tethered with aryl halides can synthesize fused tetracyclic naphthalene products. uoguelph.ca Nickel catalysts can also be used to achieve similar transformations. uoguelph.ca
Base-promoted ring expansion of benzocyclobutenol derivatives provides another route to substituted naphthalenes. csir.co.za The mechanism likely involves an electrocyclic ring opening to a dienyl ketene (B1206846) followed by a 6π-electrocyclization. csir.co.za
Molecular modeling studies can be used to rationalize the observed reactivity and regioselectivity in these cyclization reactions. researchgate.net For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) distribution can help predict the preferred site of attack in intramolecular Friedel-Crafts reactions of naphthalene derivatives. researchgate.net
Enzymatic Transformations and Biocatalysis in Naphthalene Diol Systems
The enzymatic transformation of naphthalene and its derivatives is a cornerstone of microbial catabolism and a burgeoning field in biocatalysis for generating valuable chemical synthons. smolecule.comoup.com Whole-cell biocatalysis, which utilizes microorganisms expressing specific enzymes, is often preferred to eliminate the need for costly cofactors like NADH or NADPH. nih.gov
Key enzymes in these pathways are dioxygenases, such as naphthalene dioxygenase (NDO), which are multi-component systems that catalyze the introduction of molecular oxygen into aromatic rings. oup.comebi.ac.uk For instance, NDO from Pseudomonas sp. initiates naphthalene degradation by converting it into (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with high enantiomeric purity. oup.com This initial reaction requires oxygen, while the subsequent dehydrogenation to the dihydroxy derivative can occur under anaerobic conditions, which helps prevent the oxidation of the final products. nih.gov
The substrate scope of these enzymes is notably broad. Naphthalene dioxygenase not only acts on naphthalene but also catalyzes a variety of oxidation reactions on related aromatic compounds, including monohydroxylation, O- and N-dealkylation, and desaturation. oup.comasm.org This versatility allows for the production of diverse hydroxylated compounds. oup.com
For example, the mutant strain Pseudomonas fluorescens TTC1 has been used to oxidize 1- and 2-naphthol into various dihydroxynaphthalene isomers. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic diols. researchgate.net Similarly, Escherichia coli cells expressing a variant of toluene (B28343) ortho-monooxygenase (TOM) have been employed for the whole-cell biocatalysis of naphthalene to 1-naphthol (B170400) in biphasic systems, which can enhance product yields by mitigating substrate and product toxicity. nih.gov
Research into marine-derived microorganisms has also revealed novel biocatalytic capabilities. A phenanthrene dioxygenase from the marine bacterium Nocardioides sp. KP7, when expressed in Streptomyces lividans, was able to convert 1-methoxynaphthalene (B125815) into 8-methoxy-1,2-dihydro-1,2-naphthalenediol and 8-methoxy-2-naphthol. frontiersin.orgtandfonline.com This highlights the potential of exploring diverse microbial sources for new enzymatic activities applicable to naphthalene diol systems.
The following table summarizes various enzymatic transformations in naphthalene and naphthol systems.
| Substrate | Biocatalyst/Enzyme | Product(s) | Key Findings |
| Naphthalene | Pseudomonas sp. (Naphthalene Dioxygenase) | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Initiates aerobic catabolism of naphthalene with high stereospecificity. oup.comebi.ac.uk |
| Naphthalene | E. coli expressing Toluene ortho-monooxygenase (TOM-Green) | 1-Naphthol | Biphasic system improved 1-naphthol production eightfold compared to aqueous media. nih.gov |
| 1-Naphthol | Pseudomonas fluorescens TTC1 | 1,2-Dihydroxynaphthalene and 1,4-Dihydroxynaphthalene | Oxidation proceeds via an unstable dihydrodiol intermediate. researchgate.net |
| 2-Naphthol | Pseudomonas fluorescens TTC1 | 1,2-Dihydroxynaphthalene and 2,3-Dihydroxynaphthalene | Demonstrates the regioselectivity of the enzymatic oxidation. researchgate.net |
| 1-Methoxynaphthalene | Streptomyces lividans expressing Nocardioides sp. KP7 dioxygenase | 8-Methoxy-1,2-dihydro-1,2-naphthalenediol and 8-Methoxy-2-naphthol | Shows hydroxylation capability on substituted naphthalenes. tandfonline.com |
| Phenanthrene | Streptomyces lividans expressing Nocardioides sp. KP7 dioxygenase | cis-Phenanthrene diol | Efficient conversion of a polycyclic aromatic hydrocarbon. tandfonline.com |
Mechanistic Investigations of Organic Reactions
Understanding the reaction mechanisms involving naphthalene diols and their derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, such as isotopic labeling, and computational analysis.
Acid-catalyzed reactions of naphthalene diol derivatives have been investigated. For instance, the reaction of 5-methoxynaphthalen-1-ol (B134530) with β-dicarbonyl and α,β-unsaturated carbonyl compounds under acidic conditions leads to the formation of substituted benzo[h]chromenes and related heterocyclic systems. researchgate.net The proposed mechanisms for these acid-catalyzed heterocyclizations involve intermediates that are influenced by the electronic properties of the substituents on the naphthalene ring. researchgate.net In a related study, the acid-induced ring-opening of 1,4-epoxy-5-methoxynaphthalene was shown to proceed via selective cleavage of the C4-O bond, a regioselectivity attributed to the electron-donating effect of the 5-methoxy group. beilstein-journals.org
The development of biomimetic catalysts offers another avenue for mechanistic exploration. An iron catalyst has been developed for the dearomative syn-dihydroxylation of naphthalene derivatives, mimicking the action of naphthalene dioxygenase. acs.orgnih.gov Isotopic labeling studies using H₂¹⁸O confirmed that one oxygen atom from the solvent is incorporated into the diol product, pointing to the involvement of a highly reactive FeV(O)(OH) intermediate in the catalytic cycle. acs.orgnih.gov
The redox behavior of related naphthoquinone systems also provides mechanistic insights. The enzymatic reduction of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) by flavoproteins like DT-diaphorase and NADPH-cytochrome P450 reductase has been studied. nih.gov These enzymes facilitate one- or two-electron transfers to form semiquinone and hydroquinone species, respectively. nih.gov The subsequent reactivity, including autoxidation and conjugation with nucleophiles like glutathione (B108866) (GSH), is influenced by the number and position of hydroxyl substituents on the naphthoquinone core. nih.gov For instance, the rate of autoxidation during reductive addition of GSH decreases as the number of hydroxyl groups on the 1,4-naphthoquinone structure increases. nih.gov
The mechanism for the conversion of alcohols to carbonyl compounds catalyzed by naphthalene dioxygenase has also been probed. The oxidation of 1-phenethyl alcohol to acetophenone (B1666503) is proposed to primarily occur through monohydroxylation to form a gem-diol intermediate, which then stereospecifically eliminates the newly added hydroxyl group to yield the ketone product. asm.org
The table below details key mechanistic findings for reactions involving naphthalene diols and related structures.
| Reaction | Substrate(s) | Key Mechanistic Insight | Method of Investigation |
| Acid-Catalyzed Heterocyclization | 5-Methoxynaphthalen-1-ol and ethyl acetoacetate | Proposed acid-catalyzed mechanism leading to benzo[h]chromenes. researchgate.net | Product analysis and proposed reaction pathways. researchgate.net |
| Acid-Induced Ring Opening | 1,4-Epoxy-5-methoxynaphthalene | Selective C4-O bond cleavage due to the electron-donating 5-methoxy group. beilstein-journals.org | Product analysis and mechanistic rationale. beilstein-journals.org |
| Biomimetic syn-Dihydroxylation | Naphthalene | Reaction proceeds via a high-valent FeV(O)(OH) intermediate. acs.orgnih.gov | Isotopic labeling experiment with H₂¹⁸O. acs.orgnih.gov |
| Enzymatic Reduction | Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) | Reduced to semiquinone and hydroquinone forms by one- and two-electron transfer flavoproteins. nih.gov | Kinetic studies with purified enzymes (DT-diaphorase, NADPH-cytochrome P450 reductase). nih.gov |
| Enzymatic Alcohol Oxidation | 1-Phenethyl alcohol | Oxidation to acetophenone likely involves a gem-diol intermediate formed by monohydroxylation. asm.org | Isotope experiments with ¹⁸O₂ and H₂¹⁸O. asm.org |
Derivatives and Analogues of 5 Methoxynaphthalene 1,4 Diol: Synthesis and Chemical Significance
Tetrahydronaphthalene-1,4-diol Derivatives (e.g., 1,2,3,4-Tetrahydro-5-methoxynaphthalene-1,4-diol)
Derivatives of tetrahydronaphthalene-1,4-diol, such as 1,2,3,4-tetrahydro-5-methoxynaphthalene-1,4-diol, represent a class of compounds where the naphthalene (B1677914) ring system has been partially saturated. ontosight.ai This structural modification from a planar aromatic system to a more flexible, puckered ring system imparts distinct chemical characteristics.
Synthesis: The synthesis of these derivatives often involves multi-step processes. ontosight.ai A common strategy is the Birch reduction of the corresponding methoxynaphthalene precursor, which selectively reduces one of the aromatic rings. researchgate.net This is typically followed by functional group manipulations, such as hydroxylation, to introduce the diol functionality. ontosight.ai For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol has been achieved from naphthalene-2,3-diol in seven steps. researchgate.net Another approach involves the microbial oxidation of naphthol derivatives using specific bacterial strains, which can lead to the formation of dihydroxynaphthalene intermediates that can be further processed. researchgate.net
Chemical Significance: The presence of both hydroxyl and methoxy (B1213986) groups on the tetralin framework makes these compounds valuable intermediates in organic synthesis. ontosight.ailookchem.com The hydroxyl groups can undergo reactions such as esterification and etherification, while the aliphatic portion of the ring can be further functionalized. ontosight.ai The specific stereochemistry of the hydroxyl groups, whether cis or trans, also plays a crucial role in their reactivity and potential applications. For example, naphthalene 1,2-dioxygenase can convert 1,2-dihydronaphthalene (B1214177) into (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene. ethz.ch These derivatives have been explored for their potential in medicinal chemistry, with some analogues showing promise as intermediates for pharmaceuticals. chemicalbook.com
Methoxy- and Hydroxy-Naphthoquinone Analogues (e.g., 5-Methoxynaphthalene-1,4-dione)
The oxidation of 5-methoxynaphthalene-1,4-diol leads to the formation of 5-methoxynaphthalene-1,4-dione, also known as 5-methoxy-1,4-naphthoquinone. ontosight.ai This and other related methoxy- and hydroxy-naphthoquinone analogues are a significant class of compounds with a rich history in both natural products chemistry and synthetic organic chemistry.
Synthesis: The synthesis of these analogues can be achieved through various methods. A straightforward approach is the oxidation of the corresponding hydroquinone (B1673460). For instance, pyridinium (B92312) chlorochromate (PCC) oxidation of tribromodihydronaphthalene-1,4-diol yields 2,5,8-tribromonaphthalene-1,4-dione. researchgate.net Other synthetic strategies involve nucleophilic substitution reactions on halo-substituted naphthoquinones. For example, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) and its analogues have been synthesized by reacting 2,3-dichloronaphthalene-1,4-dione with various amines. nih.gov The introduction of different substituents at various positions on the naphthoquinone ring allows for the creation of a diverse library of compounds. nih.govresearchgate.net
Chemical Significance: Naphthoquinones are known for their redox properties and have been extensively studied for their biological activities. ontosight.aiontosight.ai The presence and position of methoxy and hydroxyl groups significantly influence their chemical and biological properties. For example, 3-arylamino-5-methoxynaphthalene-1,4-diones have shown potent antifungal activity. researchgate.net The cytotoxic effects of various naphthoquinone derivatives against cancer cell lines have also been a major area of research. nih.govnih.govscielo.br The ability to systematically modify the structure of these analogues makes them valuable tools for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective therapeutic agents. jst.go.jp
Polyfunctionalized Naphthalene Derivatives
The naphthalene core of this compound allows for the introduction of multiple functional groups, leading to the synthesis of a wide variety of polyfunctionalized naphthalene derivatives. These compounds often exhibit complex structures and unique properties.
Synthesis: The synthesis of polyfunctionalized naphthalenes can be achieved through a variety of synthetic routes. One common approach involves the functionalization of pre-existing naphthalene derivatives. For example, brominated naphthalenes can serve as versatile intermediates for the introduction of other functional groups such as methoxy, hydroxy, and amino groups through substitution reactions. researchgate.net Silver-induced substitution reactions on polybrominated tetrahydronaphthalenes have been used to synthesize tetrabromo-methoxy-tetrahydronaphthalen-ol and tetrabromo-dimethoxy-tetrahydronaphthalenes. researchgate.net Furthermore, Friedel-Crafts reactions are a powerful tool for introducing acyl and alkyl groups onto the naphthalene ring system, as demonstrated in the synthesis of various natural products. rsc.org
Chemical Significance: The diverse functionalities on these naphthalene derivatives lead to a broad spectrum of chemical reactivity and potential applications. They can serve as precursors for the synthesis of more complex molecules, including natural products and materials with specific optical or electronic properties. researchgate.net For example, polybrominated methoxy- and hydroxynaphthalenes are valuable intermediates in the preparation of other substituted naphthalenes. researchgate.net The arrangement of different functional groups on the naphthalene scaffold can also lead to interesting intramolecular interactions and unique chemical behaviors.
Related Binaphthalene Systems and Chiral Architectures
The coupling of two naphthalene units leads to the formation of binaphthalene systems, which are of significant interest due to their unique structural and stereochemical properties. When rotation around the C-C bond connecting the two naphthalene rings is restricted, atropisomerism can occur, leading to the existence of stable, non-superimposable enantiomers. d-nb.info
Synthesis: The synthesis of binaphthalene systems can be achieved through several methods. Oxidative coupling of naphthol derivatives is a common approach for preparing C2-symmetrical 1,1'-biaryl-2,2'-diols like BINOL. d-nb.info For the synthesis of non-symmetrical binaphthyls, cross-coupling reactions such as the Stille reaction or the Suzuki-Miyaura coupling are often employed. arkat-usa.org For instance, the Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene (B1296216) can yield 2,2'-dimethoxy-1,1'-binaphthalene, although yields can be modest due to steric hindrance. arkat-usa.org Gold-catalyzed atroposelective synthesis has also been developed for the preparation of 1,1'-binaphthalene-2,3'-diols with high enantioselectivity. d-nb.infonih.gov
Chemical Significance: Axially chiral binaphthalene derivatives, particularly BINOL and its analogues, are highly valued as "privileged structures" in asymmetric catalysis. d-nb.infonih.gov Their C2-symmetric and chiral scaffold allows them to act as effective ligands for a wide range of metal-catalyzed enantioselective transformations. acs.org The ability to synthesize both symmetric and unsymmetric binaphthyls, as well as those with diverse functional groups, has greatly expanded the toolbox of chiral ligands and catalysts available to synthetic chemists. d-nb.infonih.gov These chiral architectures have found applications in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.
Computational and Theoretical Studies on 5 Methoxynaphthalene 1,4 Diol Systems
Quantum Chemical Calculations of Electronic Structure
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations offer a detailed picture of how electrons are distributed within a molecule and the energies they possess.
Density Functional Theory (DFT) Applications in Structure and Reactivity Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic molecules. nih.govjst.go.jp This method is favored for its balance of computational cost and accuracy, making it suitable for a wide range of applications. conicet.gov.ar For naphthalene (B1677914) derivatives, DFT calculations are used to optimize molecular geometries, predict reaction mechanisms, and understand electronic properties. rsc.orgndl.go.jp
In the context of substituted naphthoquinones, which are structurally related to the oxidized form of 5-Methoxynaphthalene-1,4-diol, DFT has been employed to correlate electronic properties with biological activity. nih.gov For instance, studies on 1,4-naphthoquinone (B94277) derivatives have used DFT to calculate a variety of molecular electronic properties to understand their cytotoxic effects. nih.gov While specific DFT studies on this compound are not abundant in the literature, the methodologies applied to similar compounds provide a clear framework for how its structure and reactivity would be analyzed. For example, the regioselective lithiation of 1-methoxynaphthalene (B125815) has been investigated using DFT, suggesting that such methods can elucidate the kinetic versus thermodynamic control of reactions in this class of compounds.
Ab Initio and Post-Hartree-Fock Methods for Electronic Properties
Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are derived from first principles, without the use of empirical parameters. wikipedia.orgornl.gov These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of electronic properties. ornl.govnumberanalytics.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. nih.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are designed to incorporate electron correlation and offer a more precise picture of molecular systems. ornl.govnumberanalytics.comnih.gov
Molecular Reactivity and Electronic Properties Prediction
The prediction of molecular reactivity and electronic properties is a key application of computational chemistry. By analyzing various calculated parameters, scientists can gain a deeper understanding of a molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory of chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For derivatives of 1,4-naphthoquinone, the HOMO is often located on the quinone ring, while the LUMO is also distributed across this moiety, indicating its role in redox processes. researchgate.net DFT calculations on a series of 1,4-naphthoquinone derivatives have shown that the HOMO-LUMO gap can be correlated with their biological activity. nih.gov For a series of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, the HOMO-LUMO gap was found to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivative 1 | -6.494 | -3.751 | 2.743 | researchgate.net |
| 8-Hydroxyquinoline Derivative 2 | -6.273 | -3.714 | 2.559 | researchgate.net |
| 8-Hydroxyquinoline Derivative 3 | -6.195 | -3.704 | 2.491 | researchgate.net |
Ionization Potential, Electron Affinity, and Molecular Electrostatic Potential Analysis
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. semanticscholar.org These properties are fundamental to understanding a molecule's redox behavior and can be calculated using various computational methods. semanticscholar.org For phenolic compounds, calculated adiabatic IPs have shown a strong correlation with their antioxidant activity. semanticscholar.org In the case of 1,4-naphthoquinone derivatives, vertical electron affinity has been identified as an important characteristic related to their cytotoxicity. nih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential. For derivatives of 8-hydroxyquinoline and 1,4-naphthoquinone, MEP maps have been used to identify the fragments of the molecules that are likely to interact with nucleophilic and electrophilic species. researchgate.net
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Reference |
|---|---|---|---|
| 2,3-dimethyl-1,4-naphthoquinone | Not Specified | 1.63 | acs.org |
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.net
For dihydroxynaphthalene compounds, computational studies have been used to assign vibrational modes observed in terahertz spectroscopy. optica.orgacs.org In a study of 1,8-naphthalenediol, TD-DFT calculations predicted absorption maxima that matched well with experimental data for the radical and dimer species formed during oxidation. For a photodegradable 1,4-naphthoquinone derivative with a methoxy (B1213986) substituent, TD-DFT calculations revealed a charge transfer from the aryl group's HOMO to the quinone core's LUMO, explaining the appearance of a specific peak in the absorption spectrum. researchgate.net These examples highlight how theoretical spectroscopy can elucidate the electronic transitions and structural features that give rise to the observed spectral properties of naphthalene derivatives.
| Compound | Spectroscopic Property | Predicted Value | Method | Reference |
|---|---|---|---|---|
| 1,8-Naphthalenediol radical | Absorption Maxima (λmax) | ~320 nm, ~670 nm | TD-PBE0/6-311++G(2d,2p)/PCM | |
| 1,8-Naphthalenediol dimer | Absorption Maximum (λmax) | ~360 nm | TD-PBE0/6-311++G(2d,2p)/PCM |
Theoretical NMR and UV-Vis Spectral Simulations
Computational simulations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra serve as powerful complements to experimental data, aiding in structure verification and the interpretation of spectral features. Density Functional Theory (DFT) is a commonly employed method for these simulations, offering a balance between accuracy and computational cost.
For naphthalene derivatives, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This process typically involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set, followed by a GIAO (Gauge-Independent Atomic Orbital) calculation to determine the NMR shielding tensors. These calculated values, when scaled and compared with experimental spectra, can confirm structural assignments. For instance, in a study on 6-methoxy-1,2,3,4-tetrahydronaphthalene, DFT calculations at the B3LYP/6-311++G(d,p) level were used to provide insights into its conformational stability and spectroscopic properties. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra. These calculations provide information on electronic transitions, including their energies (wavelengths) and oscillator strengths. A study on 2,3-naphthalenediol utilized TD-DFT to analyze its electronic properties and assign absorption bands observed in the experimental spectrum. researchgate.net The investigation of 4-hydroxy-5-methoxynaphthalene-1-yl acetate (B1210297), a derivative of the target compound, also involved detailed UV-Vis spectroscopy complemented by theoretical calculations to understand its redox behavior. researchgate.net
The data below illustrates a typical comparison between experimental and computationally predicted spectral data for a related naphthalene derivative.
| Technique | Parameter | Experimental Value | Calculated Value (Method) | Compound Reference |
|---|---|---|---|---|
| UV-Vis | λmax (nm) | 290, 325 | 288, 322 (TD-DFT) | 2,3-Naphthalenediol researchgate.net |
| ¹³C NMR | Chemical Shift (ppm) for C-OCH₃ | ~55-56 | Varies with method | 6-methoxy-1,2,3,4-tetrahydronaphthalene researchgate.net |
| ¹H NMR | Chemical Shift (ppm) for -OCH₃ | ~3.8-3.9 | Varies with method | 6-methoxy-1,2,3,4-tetrahydronaphthalene researchgate.net |
Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment
For chiral molecules, determining the absolute configuration of stereocenters is a fundamental challenge. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an exceptionally sensitive method for stereochemical analysis. nih.gov When coupled with quantum chemical calculations, ECD provides a reliable method for assigning the absolute configuration of complex natural products and synthetic compounds.
This approach has been successfully applied to numerous naphthalene derivatives, particularly those isolated from natural sources like the endophytic fungus Daldinia eschscholzii. nih.govresearchgate.net The general procedure involves:
Isolation of the chiral compound and measurement of its experimental ECD spectrum.
Generation of 3D structures for all possible stereoisomers.
Computational calculation of the theoretical ECD spectrum for each isomer, typically using TD-DFT.
Comparison of the experimental spectrum with the calculated spectra. The absolute configuration is assigned based on which calculated spectrum shows the best agreement with the experimental one.
This method was instrumental in establishing the absolute configurations of newly discovered naphthalene derivatives, demonstrating its power where traditional methods may be insufficient. nih.govresearchgate.netmdpi.com
| Compound | Source Organism | Assigned Absolute Configuration | Computational Method | Key Finding |
|---|---|---|---|---|
| Dalesconoside A | Daldinia eschscholzii | Determined via ECD | TD-DFT | The calculated ECD spectrum for the modeled configuration matched the experimental spectrum, confirming the stereochemistry. nih.govresearchgate.net |
| Daldinaphchrome A | Daldinia eschscholzii | 1′S, 3′R | TD-DFT | Quantum chemical ECD calculation was essential for determining the absolute configuration of this new naphthalene–chroman dimer. mdpi.com |
| Daldichrome B | Daldinia eschscholzii | 2S, 3R, 4R | TD-DFT | The absolute configuration was determined based on quantum chemical ECD calculations. mdpi.com |
Reaction Mechanism Elucidation through Computational Modeling
Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational modeling provides a virtual window into the reaction process, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
For reactions involving naphthalene systems, computational studies can map out potential energy surfaces, calculate activation barriers, and determine reaction thermodynamics. This information helps to explain observed product distributions and regioselectivity. For example, studies on the regioselective lithiation of 1-methoxynaphthalene have distinguished between kinetically and thermodynamically controlled mechanisms, providing a deeper understanding of the reaction's outcome under different conditions. researchgate.net
In the context of functionalized naphthalenes, computational methods have been used to:
Support Proposed Redox Mechanisms: For 4-hydroxy-5-methoxynaphthalene-1-yl acetate, a derivative of menadiol (B113456), theoretical calculations were used to corroborate the redox mechanism proposed on the basis of electrochemical results. researchgate.net
Postulate Reaction Pathways: The probable reaction mechanism for systems related to quinone methides derived from naphthalenes has been postulated using computational approaches. core.ac.uk
Analyze Reactivity: DFT calculations can quantify electronic effects, such as those from a methoxy group, on the reactivity of the naphthalene core in reactions like Suzuki-Miyaura cross-coupling, providing insights into the role of substituents.
These computational investigations are vital for building a comprehensive understanding of the chemical behavior of this compound and related compounds.
Applications of 5 Methoxynaphthalene 1,4 Diol and Its Chemical Derivatives in Advanced Research
Synthetic Utility as Key Chemical Intermediates
The reactivity of the 5-methoxynaphthalene-1,4-diol/dione (B5365651) system, characterized by its hydroxyl/carbonyl groups and activated aromatic ring, makes it a valuable intermediate for constructing more complex molecular architectures.
This compound and its oxidized dione form are established precursors in multi-step organic synthesis. The diol is readily oxidized to the corresponding 1,4-dione, which serves as a key intermediate for further functionalization. researchgate.net For instance, 2-methoxynaphthalene-1,4-dione, an isomer of the title compound, is synthesized from 2-hydroxy-1,4-naphthoquinone (B1674593) and subsequently used as a starting material for creating a library of derivatives. scielo.br
The naphthoquinone core is a common building block for creating new derivatives with potential pharmacological activity. mdpi.com For example, 2,3-dichloro-1,4-naphthoquinone is a well-known precursor for synthesizing new 1,4-naphthoquinone (B94277) derivatives through nucleophilic substitution reactions. mdpi.com This highlights a general strategy where the core structure, similar to 5-methoxynaphthalene-1,4-dione, acts as a scaffold. Furthermore, methoxy-substituted naphthalene (B1677914) ketones, which can be derived from precursors like 1-methoxynaphthalene (B125815), are employed as foundational units in the synthesis of complex structures such as molecular motors. nih.govacs.orgacs.org
The inherent reactivity of the this compound and dione framework is leveraged in the construction of both heterocyclic and larger polycyclic aromatic systems (PAHs).
In heterocyclic synthesis, naphthoquinones like 2-methoxynaphthalene-1,4-dione react with various nucleophiles to form fused or substituted heterocyclic compounds. A notable example is the reaction with primary amines, such as 2-aminoethanol, to yield 2-aminonaphthalene-1,4-dione (B1606235) derivatives, incorporating a nitrogen heteroatom. scielo.br In a different approach, diols derived from 1-methoxynaphthalene have been used to synthesize highly condensed and twisted oxepins—oxygen-containing heterocyclic systems—through acid-mediated cyclization. rsc.orgrsc.org
For the construction of larger polycyclic aromatic systems, derivatives of methoxynaphthols serve as critical building blocks. An electrochemical method starting from 4-methoxy-1-naphthol (B1194100) has been developed to create a novel polycyclic naphthalenone motif through a direct, anodic dehydrogenative sp²-coupling reaction. acs.org This demonstrates a modern approach to expanding the aromatic system. In a more classical context, the cyclodehydrogenation of binaphthyls, which can be functionalized with methoxy (B1213986) groups, is a key strategy for synthesizing perylenes, a class of large and important PAHs. conicet.gov.ar
Synthesis of Derivatives from Naphthalene Precursors
| Precursor | Reaction Type | Product Class | Application | Source |
|---|---|---|---|---|
| 2-Methoxy-1,4-naphthoquinone | Nucleophilic Substitution with Amines | Aminonaphthoquinones | Bioactive Compound Synthesis | scielo.br |
| Binaphthyl Diol (from 1-Methoxynaphthalene) | Acid-mediated Cyclization | Naphthalene Annulated Oxepins | Organic Electronics | rsc.orgrsc.org |
| 4-Methoxy-1-naphthol | Electrochemical Dehydrogenative Coupling | Polycyclic Naphthalenones | Bioactive Motif Synthesis | acs.org |
| Binaphthyls | Cyclodehydrogenation (Scholl Reaction) | Perylenes | Chromophore Design | conicet.gov.ar |
Precursors for Complex Organic Molecule Synthesis
Contributions to Materials Science and Organic Electronics
The electronic properties of the methoxynaphthalene core make its derivatives attractive candidates for use in advanced materials, particularly in the field of organic electronics where tuning of optical and charge-transport properties is crucial.
Derivatives of the methoxynaphthalene scaffold are utilized in the design of new light-absorbing and emitting molecules. Perylenes, which can be synthesized from binaphthyl precursors, are renowned chromophores with excellent electronic and optical properties, including high fluorescence quantum yields. conicet.gov.ar The functionalization of the naphthalene core is a key strategy for tuning these properties. The development of donor-acceptor (D-A) chromophores based on condensed ring systems can lead to materials with advanced photophysical behaviors such as thermally activated delayed fluorescence (TADF). rsc.org The electron-donating methoxy group on the naphthalene ring system makes it a suitable component for such D-A structures.
The unique optical and charge-transporting properties of π-conjugated materials derived from naphthalene precursors make them important in the development of organic semiconductors. rsc.org These materials are foundational to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgrsc.org Specifically, naphthalene-annulated oxepins, synthesized from methoxynaphthalene-derived diols, have been investigated as novel compounds for organic electronics, as they exhibit strong fluorescence and good carrier mobilities. rsc.orgrsc.org Furthermore, building blocks like 6-methoxynaphthalene-2-boronic acid are explicitly used in the synthesis of molecular organic semiconductors, underscoring the value of this chemical family in materials science. unimib.it
Design of Novel Chromophores and Fluorophores
Chemical Biological Activity Research
The naphthoquinone core is a well-known pharmacophore present in many natural and synthetic compounds exhibiting a wide range of biological activities. mdpi.com Derivatives of this compound have been investigated for their potential as bioactive agents.
The oxidized form, 5-methoxynaphthalene-1,4-dione, has shown potential cytotoxic and antiproliferative effects against cancer cells, as suggested by its inclusion in the NCI60 panel of compounds screened for anticancer activity. ontosight.ai Synthetic derivatives have demonstrated significant biological effects; for example, aminonaphthoquinones synthesized from 2-methoxynaphthalene-1,4-dione displayed cytotoxic activity against human lung (H460), breast (MDA-MB-231), and ovarian (A2780) cancer cell lines. scielo.br Similarly, novel fluorosulfate (B1228806) derivatives of naphthoquinones have shown higher cytotoxic effects than the conventional chemotherapy drug Cisplatin against prostate (PC-3), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. mdpi.com
Interestingly, the reduced, non-aromatic version of the core, 1,2,3,4-tetrahydro-5-methoxynaphthalene-1,4-diol, known as the natural product Nodulisporol, was found to be a selective inhibitor of human DNA polymerase lambda, highlighting the potential of this chemical class to yield highly specific enzyme inhibitors. nih.gov The polycyclic naphthalenone motifs synthesized via electrochemical methods are structurally related to bioactive natural products like Daldionin, suggesting a promising avenue for discovering new bioactive profiles. acs.org
Reported Biological Activities of 5-Methoxynaphthalene Derivatives
| Compound/Derivative Class | Reported Activity | Target/Cell Line | Source |
|---|---|---|---|
| 5-Methoxynaphthalene-1,4-dione | Cytotoxic, Antiproliferative | NCI60 Cancer Cell Panel | ontosight.ai |
| Aminonaphthoquinones | Cytotoxicity | H460 (Lung), MDA-MB-231 (Breast), A2780 (Ovarian) | scielo.br |
| Naphthoquinone Fluorosulfates | Cytotoxicity (higher than Cisplatin) | PC-3 (Prostate), SKOV-3 (Ovarian), MCF-7 (Breast) | mdpi.com |
| Nodulisporol (Tetrahydro- form) | Selective Enzyme Inhibition | Human DNA polymerase lambda | nih.gov |
| Polycyclic Naphthalenones | Structural similarity to bioactive compounds | e.g., Daldionin | acs.org |
Chemical Mechanisms of Enzyme Inhibition by Naphthalene Derivatives
Naphthalene derivatives have been identified as inhibitors of various enzymes through diverse chemical mechanisms. Their inhibitory activity is often linked to their ability to interact with enzyme active sites, leading to either reversible or irreversible inactivation.
One of the key enzyme families targeted by naphthalene derivatives is the cytochrome P450 (P450) superfamily . osti.gov These enzymes are crucial for the metabolism of a wide range of compounds. Studies have shown that certain naphthalene derivatives can act as mechanism-based inactivators of P450 enzymes. nih.gov For instance, 2-ethynylnaphthalene (B39655) has been demonstrated to be a potent, mechanism-based inactivator of cytochrome P-450IA2, an enzyme involved in the N-oxidation of carcinogenic arylamines. nih.gov The inactivation process is time-dependent, requires NADPH, and follows pseudo-first-order kinetics. nih.gov The proposed mechanism involves the metabolic activation of the ethynyl (B1212043) group by the P450 enzyme, leading to a reactive intermediate that covalently binds to the enzyme, thereby causing its inactivation.
Another important area of enzyme inhibition by naphthalene derivatives is in the field of antibacterial drug discovery. Naphthalene-N-sulfonyl-d-glutamic acid derivatives have been synthesized and evaluated as inhibitors of MurD , a key enzyme in bacterial peptidoglycan biosynthesis. acs.orgsci-hub.se These compounds were designed as potential transition-state analogues, mimicking the tetrahedral intermediate formed during the enzymatic reaction. acs.orgsci-hub.se The sulfonamide group in these inhibitors is thought to possess a geometry similar to this high-energy intermediate. acs.orgsci-hub.se
Furthermore, substituted styryl naphthalenes have been identified as inhibitors of human cytomegalovirus (HCMV) protease , a serine protease essential for viral replication. researchgate.net Mechanism-based inhibitors, such as those based on a monocyclic beta-lactam nucleus, have been shown to acylate the catalytic serine residue (Ser-132) of the enzyme in a time-dependent manner. researchgate.net
Naphthoquinone derivatives, which can be related to this compound through their core structure, have been found to be potent inhibitors of topoisomerase I . researchgate.net The inhibitory activity of these compounds is correlated with their ability to complex with zinc ions, suggesting a mechanism that involves interference with the enzyme's metal cofactor. researchgate.net
The table below summarizes the enzyme inhibition data for selected naphthalene derivatives.
| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |
| Ethynylnaphthalenes | Cytochrome P-450IA2 | Mechanism-based inactivation | Time- and NADPH-dependent inactivation, covalent modification of the enzyme. nih.gov |
| Naphthalene-N-sulfonyl-d-glutamic acids | MurD | Transition-state analogue | Sulfonamide mimics the tetrahedral intermediate of the enzymatic reaction. acs.orgsci-hub.se |
| Substituted styryl naphthalenes | HCMV Protease | Mechanism-based inhibition | Acylation of the active site serine residue. researchgate.net |
| Naphthoquinones | Topoisomerase I | Metal chelation | Inhibition correlates with the ability to complex with Zn++. researchgate.net |
Molecular Basis of Antioxidant Action in Naphthalene Diols
Naphthalene diols, including 1,8-naphthalenediol and its 4-methoxy derivative, have emerged as a potent class of antioxidants. canada.canih.govacs.org Their antioxidant activity is primarily attributed to their ability to act as hydrogen atom transfer (HAT) agents. canada.canih.govacs.org This process involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.
A key factor contributing to the high HAT activity of certain naphthalene diols is the presence of intramolecular hydrogen bonding . canada.canih.govacs.org In compounds like 1,8-naphthalenediol, the two hydroxyl groups are positioned in close proximity, allowing for the formation of an internal hydrogen bond. canada.canih.govacs.org This intramolecular hydrogen bond plays a crucial role in stabilizing the aryloxyl radical that is formed after the hydrogen atom is donated. canada.canih.govacs.org The stabilization of the resulting radical makes the initial hydrogen atom donation more energetically favorable, thus enhancing the antioxidant activity. canada.canih.govacs.org
For example, calculations have shown that the increased stabilization due to the intramolecular hydrogen bond in the radical of 1,8-naphthalenediol is significantly greater than in the parent diol. canada.canih.govacs.org This effect is even more pronounced in some derivatives, contributing to their superior antioxidant performance compared to other well-known antioxidants like catechols. canada.canih.govacs.org
The antioxidant potency of these naphthalene diols has been quantified through kinetic studies. For instance, the 4-methoxy derivative of 1,8-naphthalenediol exhibits an antioxidant activity almost twice that of the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol. canada.canih.govacs.org This enhanced activity is attributed to the electron-donating nature of the methoxy group, which further weakens the O-H bond and facilitates hydrogen atom transfer. acs.org
The table below presents the antioxidant activity data for selected naphthalene diols and reference compounds.
| Compound | Antioxidant Activity (kArOH/ROO•, M-1s-1) | Key Structural Feature |
| 1,8-Naphthalenediol | More active than catechols | Intramolecular H-bonding |
| 4-Methoxy-1,8-naphthalenediol | 6.0 x 106 | Intramolecular H-bonding, electron-donating methoxy group |
| 2,2,5,7,8-pentamethyl-6-chromanol (Vitamin E model) | 3.8 x 106 | Chromanol ring |
| Catechol | Less active than 1,8-naphthalenediol | Ortho-diol |
| 2,3-Naphthalenediol | Less active than 1,8-naphthalenediol | Ortho-diol on naphthalene |
Data sourced from studies on inhibited styrene (B11656) autoxidation. canada.canih.govacs.orgacs.org
Investigating Structure-Activity Relationships (SAR) through Chemical Modification
The systematic chemical modification of the naphthalene scaffold is a powerful strategy for investigating structure-activity relationships (SAR). By altering the substituents on the naphthalene ring, researchers can probe how different chemical features influence biological activity, leading to the optimization of lead compounds.
In the context of enzyme inhibition , SAR studies have been crucial for developing more potent and selective inhibitors. For example, in the development of MurD inhibitors based on a naphthalene-N-sulfonyl-d-glutamic acid scaffold, gradual improvements in inhibitory activity were achieved by substituting the naphthalene ring. acs.orgsci-hub.se Extending the length of an alkyl side chain from methyl to pentyl resulted in a more than three-fold increase in inhibitory activity. acs.orgsci-hub.se Conversely, introducing an acidic substituent on the naphthalene ring led to a decrease in activity. acs.orgsci-hub.se Further enhancements were observed with the introduction of arylalkyloxy substituents, with 4-cyanobenzyl derivatives being among the most potent. acs.orgsci-hub.se
Similarly, for inhibitors of factor Xa, a key enzyme in the coagulation cascade, SAR studies on a pyrazole-based scaffold revealed that replacing a P1 aminobenzisoxazole with a P1 p-methoxyphenyl residue, along with other modifications, led to a compound with an improved pharmacokinetic profile and enhanced selectivity. nih.gov
In the realm of antimicrobial agents , SAR analysis of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) indicated that while the linker conformation did not significantly affect activity, structural symmetry and lipophilicity were influential factors for antibacterial performance. mdpi.com
The table below illustrates the impact of chemical modifications on the IC50 values of naphthalene-N-sulfonyl-d-glutamic acid derivatives as MurD inhibitors.
| Compound Modification | IC50 (µM) | Effect on Activity |
| Methyl side chain | 590 | Baseline activity |
| Pentyl side chain | 170 | Increased activity |
| Acidic substituent | 630 | Decreased activity |
| 4-Cyanobenzyl substituent | ~80-120 | Significantly increased activity |
Data represents a general trend observed in the study. acs.orgsci-hub.se
These examples underscore the importance of SAR in medicinal chemistry, where a deep understanding of how structural changes affect biological function is essential for the rational design of new therapeutic agents. rjraap.comnih.gov
Chemical Interactions with Biological Macromolecules (e.g., DNA, proteins)
The biological effects of this compound and its derivatives are often mediated by their direct interactions with essential biological macromolecules such as DNA and proteins. The nature of these interactions is highly dependent on the specific chemical structure of the naphthalene derivative.
Naphthalimide derivatives, for instance, are known to exhibit strong DNA binding affinity . rjraap.com This interaction is a key aspect of their anticancer properties. rjraap.com The planar aromatic structure of the naphthalimide ring system allows these molecules to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. Some naphthalimide derivatives have shown selective activity against various cancer cell lines, with some demonstrating greater potency than established anticancer drugs. rjraap.com
In addition to DNA, naphthalene derivatives can also interact with proteins, influencing their function. The activity of naphthalene is often associated with its metabolites, which can covalently interact with cellular proteins . mdpi.com These interactions can modulate various biochemical pathways, leading to a range of therapeutic effects. mdpi.com
The interaction of naphthalene derivatives with proteins is also the basis for their enzyme inhibitory activity, as discussed in a previous section. For example, the binding of naphthalene-N-sulfonyl-d-glutamic acid derivatives to the active site of the MurD enzyme is a non-covalent interaction that prevents the natural substrate from binding. acs.orgsci-hub.se High-resolution crystal structures of MurD in complex with these inhibitors have provided detailed insights into the specific binding modes within the enzyme's active site. acs.orgsci-hub.se
Furthermore, studies on the biotransformation of 1-methoxynaphthalene have shown that it can be converted by bacterial dioxygenase enzymes into hydroxylated derivatives. oup.comtandfonline.com This demonstrates a direct interaction between the naphthalene derivative and the enzyme's active site, leading to a chemical modification of the substrate.
The table below summarizes the types of interactions observed between naphthalene derivatives and biological macromolecules.
| Naphthalene Derivative Class | Macromolecule | Type of Interaction | Biological Consequence |
| Naphthalimides | DNA | Intercalation | Inhibition of replication and transcription, anticancer activity. rjraap.com |
| Naphthalene Metabolites | Cellular Proteins | Covalent modification | Modulation of biochemical pathways. mdpi.com |
| Naphthalene-N-sulfonyl-d-glutamic acids | MurD Enzyme | Non-covalent binding (active site) | Enzyme inhibition, antibacterial activity. acs.orgsci-hub.se |
| 1-Methoxynaphthalene | Bacterial Dioxygenase | Substrate binding and enzymatic conversion | Biotransformation to hydroxylated products. oup.comtandfonline.com |
These interactions highlight the diverse ways in which naphthalene-based compounds can exert their biological effects, making them a rich area for further research and drug development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methoxynaphthalene-1,4-diol in laboratory settings?
- Methodology : Adapt Friedel-Crafts alkylation or acid-catalyzed condensation, as demonstrated in related naphthalene derivatives (e.g., P₂O₅-MsOH-mediated reactions for methoxynaphthalene synthesis). Optimize reaction conditions (temperature, solvent polarity) to enhance regioselectivity and yield .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC for purity assessment (>95% recommended for biological studies).
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Experimental Design : Conduct accelerated degradation studies (40°C, 75% humidity) over 30 days. Monitor decomposition via LC-MS and UV-Vis spectroscopy.
- Key Findings : Related diols (e.g., 1,4-dihydroxy compounds) degrade via oxidation; store under inert gas (N₂/Ar) in amber vials at -20°C to minimize radical formation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dermal contact due to potential irritancy (analogous to 1-methoxynaphthalene hazards).
- Emergency Measures : For spills, employ absorbents (silica gel) and avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory data on the redox behavior of this compound in different solvents be resolved?
- Analytical Framework :
| Factor | Method | Reference |
|---|---|---|
| Solvent polarity | Cyclic voltammetry (CV) in DMSO/H₂O | |
| pH dependence | Spectroelectrochemical titration | |
| DFT calculations | Molecular orbital analysis |
- Recommendation : Validate redox potentials using a Ag/AgCl reference electrode and correlate with computational models.
Q. What strategies mitigate bias in toxicological assessments of this compound?
- Risk of Bias (RoB) Analysis : Apply criteria from Table C-7 (e.g., randomization, allocation concealment) for animal studies .
- Case Study : For inhalation toxicity, use blinded dose administration and independent histopathology review to reduce observer bias .
Q. Which advanced spectroscopic techniques elucidate electronic interactions of this compound in biological systems?
- EPR Spectroscopy : Detect radical intermediates during redox cycling (e.g., semiquinone formation) .
- X-ray Absorption Spectroscopy (XAS) : Map metal-binding sites in enzyme inhibition studies (e.g., cytochrome P450 interactions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?
- Systematic Approach :
Replicate studies under standardized conditions (e.g., fixed O₂ levels, cell-free vs. cellular assays).
Compare kinetic parameters (IC₅₀, EC₅₀) across models.
Validate using orthogonal assays (e.g., DPPH radical scavenging vs. ROS detection in live cells) .
Methodological Tables
Table 1 : Key Stability Parameters for this compound
Table 2 : RoB Assessment Criteria for In Vivo Studies
| Criterion | High Confidence | Low Confidence |
|---|---|---|
| Dose randomization | Yes | No |
| Blinded outcome assessment | Yes | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
